Methane; pentafluorostiborane
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Overview
Description
Methane; pentafluorostiborane is a unique compound that combines methane (CH₄) with pentafluorostiborane (SbF₅)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methane; pentafluorostiborane typically involves the reaction of methane with pentafluorostiborane under controlled conditions. The reaction is carried out in a specialized reactor where methane gas is introduced to pentafluorostiborane, leading to the formation of the desired compound. The reaction conditions often include low temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced catalytic systems to ensure high purity and consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: Methane; pentafluorostiborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as hydrogen or hydrides.
Substitution: Substitution reactions are common, where one or more fluorine atoms in pentafluorostiborane are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve oxidizing agents such as oxygen or ozone, often carried out at elevated temperatures.
Reduction Reactions: Commonly use hydrogen gas or metal hydrides as reducing agents, usually under high pressure and temperature.
Substitution Reactions: Often involve nucleophiles such as halides or organometallic compounds, carried out in the presence of a catalyst.
Major Products Formed: The major products of these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may produce higher oxidation state compounds, while reduction can yield simpler hydrocarbons or fluorinated derivatives.
Scientific Research Applications
Methane; pentafluorostiborane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as fluoropolymers and specialty chemicals.
Mechanism of Action
The mechanism of action of methane; pentafluorostiborane involves its interaction with molecular targets through its fluorine atoms and antimony center. The compound can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical transformations. The pathways involved often include the formation of intermediate complexes that undergo further reactions to yield the final products.
Comparison with Similar Compounds
Tris(pentafluorophenyl)borane: Another fluorinated borane compound with similar Lewis acidic properties.
Pentafluorophenylborane: Known for its strong Lewis acidity and used in similar applications.
Uniqueness: Methane; pentafluorostiborane is unique due to the presence of both methane and pentafluorostiborane in a single compound, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
methane;pentafluoro-λ5-stibane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKSEZAXQIVVQF-UHFFFAOYSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C.F[Sb](F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4F5Sb |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672861 |
Source
|
Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.795 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59839-60-0 |
Source
|
Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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